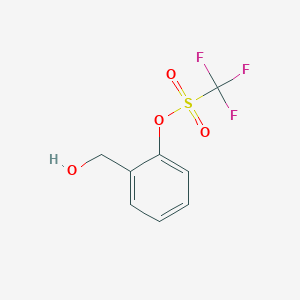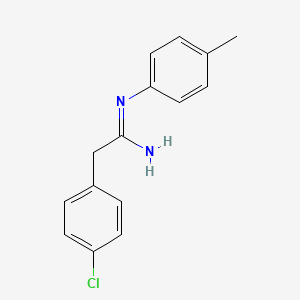![molecular formula C19H29NO5 B14304470 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate CAS No. 112900-78-4](/img/structure/B14304470.png)
5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a tetrahydronaphthalenyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalenyl Core: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Introduction of the Hydroxy Group: The tetrahydronaphthalene is then hydroxylated to introduce the hydroxy group at the 3-position.
Attachment of the Hydroxypropoxy Group: The hydroxy group is then reacted with an epoxide, such as glycidol, to form the hydroxypropoxy group.
Introduction of the Tert-butylamino Group: The hydroxypropoxy intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxypropoxy and hydroxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the acetate group.
5-[3-(Tert-butylamino)-2-hydroxypropoxy]-8-methyl-3,4-dihydro-1(2H)-naphthalenone hydrochloride: Contains an additional methyl group and is in hydrochloride form.
Uniqueness
The presence of the acetate group in 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its applications and effects.
特性
CAS番号 |
112900-78-4 |
|---|---|
分子式 |
C19H29NO5 |
分子量 |
351.4 g/mol |
IUPAC名 |
[5-[3-(tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C19H29NO5/c1-12(21)25-18-8-13-6-5-7-17(15(13)9-16(18)23)24-11-14(22)10-20-19(2,3)4/h5-7,14,16,18,20,22-23H,8-11H2,1-4H3 |
InChIキー |
NGGGWBBNZZFAID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2=C(CC1O)C(=CC=C2)OCC(CNC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

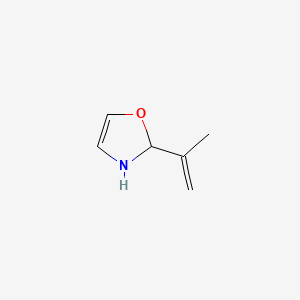
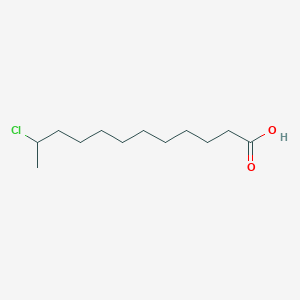
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
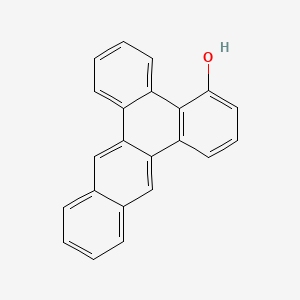
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
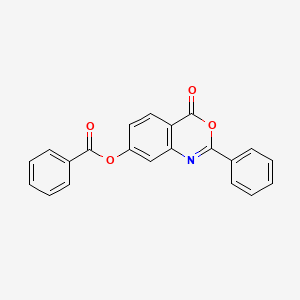

![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
